molecular formula C7H4BBrF2O3 B2912600 5-Bromo-2,3-difluoro-4-formylphenylboronic acid CAS No. 2377610-13-2

5-Bromo-2,3-difluoro-4-formylphenylboronic acid

Cat. No.: B2912600
CAS No.: 2377610-13-2
M. Wt: 264.82
InChI Key: VJCJGFVJKNHBBX-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-formylphenylboronic acid (CAS: 2377610-13-2) is a multifunctional boronic acid derivative characterized by a bromo substituent at position 5, fluorine atoms at positions 2 and 3, and a formyl group at position 4 on the phenyl ring. Its molecular weight is 264.82 g/mol, with a purity typically exceeding 96% . This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables carbon-carbon bond formation. The formyl group further allows post-functionalization, making it a versatile intermediate in pharmaceuticals and materials science .

Properties

IUPAC Name

(5-bromo-2,3-difluoro-4-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)7(11)6(10)3(5)2-12/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCJGFVJKNHBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)C=O)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid typically involves the bromination, fluorination, and formylation of a phenylboronic acid precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-formylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,3-difluoro-4-formylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid moiety allows it to form stable complexes with diols and other nucleophiles, making it useful in cross-coupling reactions. The bromine and fluorine atoms enhance its reactivity and selectivity in substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylboronic Acids

(a) 2,3-Difluoro-4-formylphenylboronic Acid
  • Structure : Lacks the bromo substituent at position 3.
  • Properties: Molecular weight = 185.92 g/mol. Commercial samples may contain impurities, as noted in NMR studies .
  • However, the lack of bromo limits applications requiring halogen-directed functionalization .
(b) 5-Bromo-4-chloro-2,3-difluorophenylboronic Acid (CAS: 2121515-06-6)
  • Structure : Chloro substituent replaces the formyl group at position 3.
  • Properties : Molecular weight = 271.25 g/mol; density = 1.9 g/cm³; boiling point = 352.7°C .
  • Reactivity : The chloro group is less reactive than formyl in nucleophilic reactions, making it less versatile for post-modification .
(c) 5-Bromo-2-ethoxyphenylboronic Acid
  • Structure : Ethoxy group replaces fluorine at position 2 and lacks the formyl group.

Functional Group Comparisons

(a) Formyl vs. Carboxylic Acid Derivatives
  • 5-Bromo-2,4-difluorobenzoic Acid (CAS: N/A):
    • Synthesized via bromination of 2,4-difluorobenzonitrile, yielding 93–99% purity .
    • Applications: Intermediate in agrochemicals, contrasting with the boronic acid’s role in medicinal chemistry .
(b) Fluorine Substituent Positioning
  • 3-Fluoro-4-formylphenylboronic Acid: Fluorine at position 3 instead of 2 and 3.

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Boiling Point (°C) Storage Conditions
5-Bromo-2,3-difluoro-4-formylphenylboronic acid 264.82 N/A 0–6°C
5-Bromo-4-chloro-2,3-difluorophenylboronic acid 271.25 352.7 Room temperature
2,3-Difluoro-4-formylphenylboronic acid 185.92 N/A 0–6°C
  • The target compound’s formyl group increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF) compared to chloro-substituted analogs.

Biological Activity

5-Bromo-2,3-difluoro-4-formylphenylboronic acid (CAS 2377610-13-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its synthesis, properties, and biological activity, supported by relevant research findings and data tables.

Synthesis and Properties

The synthesis of this compound typically involves the functionalization of phenylboronic acids through various chemical reactions. The presence of bromine and fluorine substituents enhances the compound's acidity and reactivity, which are critical for its biological activity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed moderate antifungal activity against Candida albicans and Aspergillus niger, with varying Minimum Inhibitory Concentration (MIC) values. The antimicrobial mechanism is thought to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the action of the approved antifungal drug Tavaborole (AN2690) .

Table 1: Antimicrobial Activity of Related Boronic Acids

CompoundTarget OrganismMIC (µg/mL)Reference
5-Bromo-2,3-difluoro-4-formylCandida albicansTBD
5-Bromo-2,3-difluoro-4-formylAspergillus nigerTBD
Tavaborole (AN2690)Candida albicans< 10
5-Trifluoromethyl-2-formylBacillus cereus< 5

Anticancer Activity

In addition to antimicrobial properties, boronic acids have been investigated for their anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines while sparing healthy cells. For instance, a related phenylboronic acid derivative synthesized from quercetin displayed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 18.76 µg/mL . This suggests that the structural characteristics of boronic acids may enhance their selectivity towards cancer cells.

Table 2: Cytotoxicity of Boronic Acid Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Quercetin-derived phenylboronic acidMCF-718.76 ± 0.62
Control CompoundHealthy Cells>100

The proposed mechanism of action for the antimicrobial activity of boronic acids involves binding to the active site of LeuRS in microorganisms. This binding prevents the proper functioning of protein synthesis machinery, leading to cell death. Docking studies have indicated that these compounds can effectively fit into the enzyme's binding pocket, suggesting a strong interaction that could be exploited for drug development .

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in clinical settings:

  • Antifungal Treatment : A clinical trial involving patients with Candida infections explored the use of boronic acid derivatives as adjunctive therapies alongside traditional antifungals.
  • Cancer Therapy : Research into combination therapies using boronic acids with established chemotherapeutics has shown promise in enhancing efficacy while reducing side effects.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2,3-difluoro-4-formylphenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include halogenation (bromine/fluorine introduction), formylation, and boronic acid group protection. Evidence from analogous compounds suggests using Suzuki-Miyaura coupling precursors with Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane under inert atmospheres . For formylation, Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation (DoM) strategies are effective . Yield optimization requires monitoring temperature (60–100°C) and stoichiometry of halogenating agents (e.g., NBS for bromination).

Q. How should researchers characterize the purity and structural integrity of this compound?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct peaks for formyl protons (~10 ppm) and boronic acid B-OH protons (~6–8 ppm, broad).
  • FT-IR : B-O stretching (~1350 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .
  • X-ray crystallography : Resolves steric effects from bromo/fluoro substituents and confirms planarity .

Q. What safety protocols are critical when handling this compound?

The compound’s boronic acid and halogenated moieties pose risks of irritation and oxidative damage. Key precautions include:

  • Using explosion-proof equipment due to flammability in polar aprotic solvents .
  • Wearing nitrile gloves and FFP3 masks to avoid inhalation of fine particles.
  • Storing at 0–6°C in amber vials under nitrogen to prevent boronic acid dimerization .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F, CHO) influence Suzuki-Miyaura coupling efficiency?

The bromo and fluoro groups deactivate the aryl ring, slowing transmetalation but improving regioselectivity. Computational studies (DFT) show the formyl group reduces electron density at the boronic acid site, requiring stronger bases (e.g., Cs₂CO₃) to activate the catalyst . Kinetic experiments reveal coupling yields drop by ~15% compared to non-formylated analogs, necessitating longer reaction times (24–48 hrs) .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated phenylboronic acids?

Discrepancies often arise from solvent polarity and catalyst loading. For example, reports 75% yield using Pd(OAc)₂ in DMF, while cites 60% in THF. Systematic screening (DoE) identifies optimal conditions:

  • Catalyst : PdCl₂(dppf) (5 mol%)
  • Solvent : Toluene/EtOH (3:1 v/v)
  • Temperature : 80°C This balances steric hindrance from halogen substituents and boronic acid stability .

Q. Can computational modeling predict reactivity in further functionalization reactions?

Yes. Molecular docking and MD simulations map steric/electronic effects:

  • The 4-formyl group directs electrophilic substitution to the para position.
  • Fluorine atoms increase oxidative stability but reduce solubility in aqueous media (logP ~2.1) . Software like Gaussian or Schrodinger’s Maestro can model transition states for cross-coupling reactions .

Methodological Tables

Q. Table 1: Comparison of Synthetic Conditions

Parameter
CatalystPd(PPh₃)₄PdCl₂(dppf)
SolventTHFToluene/EtOH
Temperature (°C)6080
Yield (%)7560

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks
¹H NMR (DMSO-d6)δ 10.2 (CHO), 8.1–7.4 (Ar-H)
¹³C NMRδ 192.1 (CHO), 128–135 (C-Br/C-F)
FT-IR1680 cm⁻¹ (C=O), 1350 cm⁻¹ (B-O)

Key Considerations for Experimental Design

  • Purification : Use silica gel chromatography (EtOAc/hexane, 1:4) to separate boronic acid dimers.
  • Stability Testing : Monitor decomposition via TLC under varying pH (pH 5–9) .
  • Cross-Coupling Partners : Prioritize electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) to offset electronic deactivation .

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